molecular formula C23H40FN2O8P B1199660 [(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate CAS No. 86976-77-4

[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate

Cat. No.: B1199660
CAS No.: 86976-77-4
M. Wt: 522.5 g/mol
InChI Key: IGXUBNSHRZHJRV-HBMCJLEFSA-N
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Description

TT-62 is a derivative of fluorodeoxyuridine monophosphate (FdUMP), which is an active metabolite of 5-fluorouracil (5-FU). It is primarily known for its potential use as an anticancer agent. TT-62 has shown superior efficacy compared to available 5-fluorouracil type anticancer agents and does not exhibit cross-tolerance with 5-fluorouracil .

Preparation Methods

The preparation of TT-62 involves the synthesis of fluorodeoxyuridine monophosphate derivatives. The synthetic route typically includes the esterification of 5-fluoro-2’-deoxyuridine with myristyl phosphate to form 5-fluoro-2’-deoxyuridine 5’-tetradecylphosphate sodium salt . The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

TT-62 undergoes various chemical reactions, including:

    Oxidation: TT-62 can be oxidized to form different metabolites.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: TT-62 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

TT-62 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: TT-62 is used as a model compound to study the behavior of fluorinated pyrimidines and their derivatives.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: TT-62 is primarily researched for its anticancer properties.

Mechanism of Action

TT-62 exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, TT-62 disrupts DNA synthesis and induces cell death in rapidly dividing cancer cells. The molecular targets and pathways involved in this mechanism include the binding of TT-62 to the active site of thymidylate synthase, leading to the inhibition of its enzymatic activity .

Properties

CAS No.

86976-77-4

Molecular Formula

C23H40FN2O8P

Molecular Weight

522.5 g/mol

IUPAC Name

[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate

InChI

InChI=1S/C23H40FN2O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29)/t19-,20+,21-/m0/s1

InChI Key

IGXUBNSHRZHJRV-HBMCJLEFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@H](O1)N2C=C(C(=O)NC2=O)F)O

SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

Synonyms

tetradecyl 2'-deoxy-5-fluoro-5'-uridylate
TT-62

Origin of Product

United States

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